molecular formula C8H10Cl3N B6248817 2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride CAS No. 52516-38-8

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6248817
CAS No.: 52516-38-8
M. Wt: 226.5
InChI Key:
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Description

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to an ethan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Amine: The alcohol is then converted to an amine via a substitution reaction with ammonia or an amine source.

    Formation of Hydrochloride Salt: The free amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Automated Reaction Monitoring: Employing real-time monitoring systems to control reaction conditions precisely.

    Purification: Utilizing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride is utilized in various fields:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Used in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressants and antipsychotic drugs.

    Industry: Employed in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

    Pathways Involved: The compound modulates the activity of monoamine oxidase (MAO) and interacts with serotonin and dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride
  • 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride
  • 2-(3,5-dichlorophenyl)-2-phenylethan-1-amine hydrochloride

Uniqueness

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in the development of selective inhibitors and therapeutic agents.

Properties

CAS No.

52516-38-8

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5

Purity

95

Origin of Product

United States

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